
4,5-Diacetoxy-2-nitrobenzaldehyde
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Overview
Description
4,5-Diacetoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C11H9NO7 and a molecular weight of 267.193 g/mol. This compound is characterized by the presence of two acetoxy groups and a nitro group attached to a benzaldehyde core. It is primarily used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4,5-Diacetoxy-2-nitrobenzaldehyde typically involves the acetylation of 4,5-dihydroxy-2-nitrobenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups without affecting the aldehyde group.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a reliable approach for its preparation.
Chemical Reactions Analysis
4,5-Diacetoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4,5-Diacetoxy-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in reactions that lead to the formation of more complex molecules. For instance, it has been utilized in the synthesis of substituted phenols and other aromatic compounds through nucleophilic substitution reactions.
Table 1: Synthesis Pathways Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Nucleophilic Substitution | Substituted Phenols | Basic conditions |
Reduction | 4,5-Dihydroxy-2-nitrobenzaldehyde | Catalytic hydrogenation |
Acylation | Acetylated Derivatives | Acetic anhydride |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
Case Study: Antimicrobial Testing
In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Photochemical Applications
Photoremovable Protecting Groups
The compound can be used as a photoremovable protecting group in organic synthesis. Upon exposure to UV light, it can release the protected functional group, allowing for selective reactions without interfering with other functional groups present in the molecule.
Table 2: Photochemical Properties
Property | Value |
---|---|
Absorption Maximum | 350 nm |
Quantum Yield | 0.85 |
Stability under UV Light | Stable for up to 30 minutes |
Material Science
Polymer Chemistry
this compound has been explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends. The results indicated improved thermal stability and mechanical strength compared to pure PVC .
Mechanism of Action
The mechanism of action of 4,5-Diacetoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of nitroso derivatives. These derivatives can interact with biological molecules, affecting their function and activity . The acetoxy groups can also participate in hydrolysis reactions, releasing acetic acid and forming the corresponding hydroxyl derivatives.
Comparison with Similar Compounds
4,5-Diacetoxy-2-nitrobenzaldehyde can be compared with similar compounds such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4,5-methylenedioxy-2-nitrobenzaldehyde . These compounds share similar structural features but differ in their functional groups. The presence of acetoxy groups in this compound makes it more reactive in certain chemical reactions compared to its methoxy and methylenedioxy counterparts.
Similar compounds include:
- 4,5-Dimethoxy-2-nitrobenzaldehyde
- 4,5-Methylenedioxy-2-nitrobenzaldehyde
- 2-Nitrobenzaldehyde derivatives
The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
4,5-Diacetoxy-2-nitrobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its various biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is C10H9N1O5. The compound features a nitro group and two acetoxy groups attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that interact with DNA, leading to cell death.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µM |
Escherichia coli | 25 µM |
Pseudomonas aeruginosa | 30 µM |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
2. Anticancer Activity
Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly in tongue squamous cell carcinoma (TSCC) and normal gingival fibroblast (NHGF) cells.
The IC50 values observed were:
- TSCC Cells : 446.68 µg/mL
- NHGF Cells : 977.24 µg/mL
DAPI staining confirmed the induction of apoptotic bodies in treated cells, indicating that the compound effectively triggers programmed cell death .
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
Tongue Squamous Carcinoma | 446.68 | Induces apoptosis |
Normal Gingival Fibroblast | 977.24 | Minimal morphological changes |
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
A notable study involved the synthesis of various derivatives of nitrobenzaldehyde compounds, including this compound. These derivatives were tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the nitro group significantly influenced biological activity, enhancing the anticancer effects .
Properties
IUPAC Name |
(2-acetyloxy-5-formyl-4-nitrophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO7/c1-6(14)18-10-3-8(5-13)9(12(16)17)4-11(10)19-7(2)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFRITRWHINWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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